2-Nitrofluorene-d9

Isotope Dilution Mass Spectrometry IDMS GC-MS

2-Nitrofluorene-d9 is the perdeuterated (D9, 98 atom % D) analogue of 2-nitrofluorene. Its +9 Da mass shift and co-elution with the native analyte make it the uniquely appropriate stable isotope-labeled internal standard for isotope dilution mass spectrometry. Essential for accurate quantification of 2-nitrofluorene in complex environmental matrices, correcting for matrix effects and ensuring data defensibility in regulatory and forensic applications.

Molecular Formula C13H9NO2
Molecular Weight 220.27 g/mol
Cat. No. B135265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrofluorene-d9
Synonyms2-NITROFLUORENE-D9
Molecular FormulaC13H9NO2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D
InChIKeyXFOHWECQTFIEIX-MFNUZUOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 100 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrofluorene-d9: A Deuterated Internal Standard for Accurate Quantification of Carcinogenic Nitro-PAHs


2-Nitrofluorene-d9 (CAS 128008-87-7) is the perdeuterated analogue of the mutagenic and carcinogenic environmental pollutant 2-nitrofluorene (NF), classified as an IARC Group 2B carcinogen [1]. With nine hydrogen atoms replaced by deuterium (98 atom % D), it exhibits a molecular weight of 220.27 g/mol, providing a +9 Da mass shift relative to the native compound (MW 211.22 g/mol) [2]. This mass differential enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS) for the precise quantification of 2-nitrofluorene in complex environmental matrices such as airborne particulate matter and diesel exhaust .

Why Unlabeled or Non-Isotopic Standards Cannot Substitute for 2-Nitrofluorene-d9 in Regulatory-Grade Analysis


The accurate quantification of 2-nitrofluorene in complex environmental samples is critically challenged by severe matrix effects and variable analyte recovery during sample preparation [1]. Using an unlabeled 2-nitrofluorene standard for external calibration fails to compensate for these sources of error, leading to significant quantitative inaccuracies. While structurally similar non-deuterated compounds or radiolabeled (e.g., 14C, 3H) alternatives exist [2], they do not co-elute identically with the target analyte in chromatographic separations nor provide identical ionization efficiencies in mass spectrometry (MS) sources, thus failing to fully correct for matrix-induced ion suppression or enhancement. Furthermore, deuterated internal standards for other nitro-PAHs (e.g., 1-nitropyrene-d9, 9-nitroanthracene-d9) are not chromatographically and mass spectrometrically equivalent to 2-nitrofluorene, making 2-nitrofluorene-d9 the uniquely appropriate SIL-IS for this specific analyte.

Quantitative Differentiation Evidence: 2-Nitrofluorene-d9 vs. Comparators


Mass Spectrometric Differentiation via +9 Da Mass Shift

2-Nitrofluorene-d9 provides a definitive +9 Da mass shift relative to the unlabeled analyte, enabling unambiguous MS resolution and eliminating signal overlap, a critical advantage over non-deuterated internal standards [1].

Isotope Dilution Mass Spectrometry IDMS GC-MS LC-MS

High Isotopic Enrichment for Minimized Analyte Interference

Commercial 2-nitrofluorene-d9 is supplied with a minimum isotopic enrichment of 98 atom % D . This high level of deuteration minimizes the presence of unlabeled (d0) 2-nitrofluorene within the internal standard, which would otherwise contribute to the analyte signal and bias quantification [1].

Isotopic Purity Atom % D Deuteration Rate Internal Standard

Superior Correction of Matrix Effects vs. External Calibration

The use of stable isotope-labeled internal standards like 2-nitrofluorene-d9 is necessitated by strong matrix effects observed in environmental samples. A study quantifying nitro-PAHs in PM2.5 found that quantification by standard addition (to correct for matrix effects) was required, with regression lines showing r² > 0.994 [1]. While this study utilized 9-nitroanthracene-d9, the principle of using a SIL-IS is the established methodology to overcome such effects for 2-nitrofluorene [2].

Matrix Effect Quantitative Accuracy Environmental Analysis PM2.5

Established Use in Validated Analytical Methods for Regulatory Compliance

2-Nitrofluorene-d9 is procured from ISO 17034-accredited reference material producers for use as a surrogate internal standard in validated methods for environmental analysis [1]. Its inclusion in peer-reviewed protocols, such as those used to quantify nitro-PAHs alongside deuterated PAH standards from major isotope suppliers, provides a defensible analytical workflow suitable for regulatory submission .

Method Validation Surrogate Standard Environmental Monitoring ISO 17034

Primary Applications for 2-Nitrofluorene-d9 in Environmental and Analytical Sciences


Quantification of 2-Nitrofluorene in Airborne Particulate Matter (PM2.5/PM10)

For environmental exposure studies and air quality monitoring, 2-nitrofluorene-d9 serves as the optimal internal standard for quantifying the IARC Group 2B carcinogen 2-nitrofluorene in complex particulate matter samples. Its use in validated GC-MS and LC-MS methods ensures that the strong matrix effects inherent in these samples (as evidenced by the requirement for standard addition methods with r² > 0.994 [1]) are effectively corrected, enabling accurate determination of human exposure levels. This is critical for studies linking 2-nitrofluorene, a biomarker for diesel exhaust [2], to adverse health outcomes.

Isotope Dilution Mass Spectrometry (IDMS) for Metabolite and Environmental Fate Studies

In toxicological research focused on the metabolism of 2-nitrofluorene (e.g., in isolated perfused rat lung models [3]), 2-nitrofluorene-d9 is indispensable for isotope dilution experiments. Its +9 Da mass shift and co-elution with the native analyte allow for the precise tracking and quantification of the parent compound and its metabolites, providing unambiguous data on biotransformation pathways and rates. This level of precision is unattainable with non-isotopic internal standards.

Forensic Source Apportionment and Environmental Forensics

Given the identification of 2-nitrofluorene as a key marker for diesel vehicle exhaust in source apportionment studies [2], 2-nitrofluorene-d9 is essential for the accurate quantification required in forensic investigations. Its use in validated, ISO 17034-traceable analytical methods [4] provides the high level of analytical confidence and legal defensibility necessary for litigation, regulatory compliance reporting, and environmental liability assessments.

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